molecular formula C12H3Cl7 B1595026 2,2',3,3',5,6,6'-Heptachlorobiphenyl CAS No. 52663-64-6

2,2',3,3',5,6,6'-Heptachlorobiphenyl

Cat. No. B1595026
CAS RN: 52663-64-6
M. Wt: 395.3 g/mol
InChI Key: XYHVYEUZLSYHDP-UHFFFAOYSA-N
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Description

2,2',3,3',5,6,6'-Heptachlorobiphenyl (HCB) is a polychlorinated biphenyl (PCB) that is often used in scientific research. It is a non-biodegradable, persistent organic pollutant (POP) that is known to accumulate in the environment, particularly in aquatic ecosystems. HCB has been found in fish, shellfish, birds, and mammals. It is a known endocrine disruptor and has been linked to adverse health effects, including reproductive and developmental toxicity.

Scientific Research Applications

Environmental Impact Studies

PCB 180: is a polychlorinated biphenyl with known environmental persistence . Research in this field often involves studying its long-term effects on ecosystems, bioaccumulation in wildlife, and potential for endocrine disruption. Studies may also explore remediation techniques to mitigate its presence in the environment.

Analytical Method Development

The detection and quantification of PCB 180 in various matrices are crucial. Analytical chemists develop and refine methods like gas chromatography coupled with mass spectrometry (GC-MS) to accurately measure its concentration in environmental samples .

Toxicology and Risk Assessment

Toxicologists study PCB 180 to understand its toxicokinetics and dynamics. They assess the risk it poses to human health and the environment, considering factors like exposure routes, dose-response relationships, and species sensitivity .

Biodegradation Research

Biodegradation research on PCB 180 focuses on understanding how microorganisms can break down this compound. Studies may involve isolating bacterial strains capable of degrading PCBs or engineering metabolic pathways for more efficient breakdown .

Regulatory Compliance and Safety

PCB 180: is subject to strict regulations due to its toxicity and persistence. Research in this area ensures compliance with safety standards, develops protocols for handling and disposal, and informs policy-making .

Medical Research Applications

While PCB 180 is primarily known for its negative health impacts, research in the medical field can involve studying its effects on biological systems, which may contribute to understanding mechanisms of disease or developing new therapeutic approaches .

Mechanism of Action

Target of Action

2,2’,3,3’,5,6,6’-Heptachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes.

Mode of Action

This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a key protein involved in maintaining the circadian rhythm. By inhibiting PER1, 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl disrupts the normal functioning of the circadian clock.

Pharmacokinetics

It is also resistant to metabolism and can persist in the body for a long time, leading to bioaccumulation .

Result of Action

The inhibition of PER1 by 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl can disrupt the normal functioning of the circadian clock, potentially leading to sleep disorders, hormonal imbalances, and metabolic issues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl. For instance, the compound’s lipophilic nature means it can accumulate in fatty tissues, and its resistance to metabolism means it can persist in the environment and the body for a long time . Therefore, exposure to this compound can have long-term health effects.

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,3,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-11(18)6(15)3-7(16)12(9)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHVYEUZLSYHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073538
Record name 2,2',3,3',5,6,6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',5,6,6'-Heptachlorobiphenyl

CAS RN

52663-64-6
Record name 2,2',3,3',5,6,6'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,6,6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,6,6'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166JMZ6X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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